molecular formula C7H12N2O B1344672 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 108905-81-3

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1344672
CAS No.: 108905-81-3
M. Wt: 140.18 g/mol
InChI Key: JVBBVHIIZKNTEA-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound characterized by a pyrazole ring substituted with two methyl groups and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, while reduction may produce 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or hydrophobic interactions, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group attached at a different position on the pyrazole ring.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBVHIIZKNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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